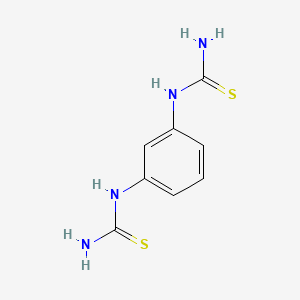

1,3-Phenylene-bis(2-thiourea)

Description

The exact mass of the compound 1,3-Phenylene-bis(2-thiourea) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Phenylene-bis(2-thiourea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Phenylene-bis(2-thiourea) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(carbamothioylamino)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMVHTFOYWAHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180577 | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-01-7 | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2591-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3-Phenylene-bis(2-thiourea): Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Phenylene-bis(2-thiourea) is an organic compound featuring a central phenyl ring with two thiourea groups substituted at the meta positions. This specific arrangement confers a distinct bent geometry, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1,3-Phenylene-bis(2-thiourea), with a particular focus on the anticancer activity of its derivatives. Detailed experimental protocols for its synthesis and characterization are outlined, and its mechanism of action as a microtubule polymerization inhibitor is discussed.

Chemical Structure and Properties

1,3-Phenylene-bis(2-thiourea) is a solid organic compound with the chemical formula C₈H₁₀N₄S₂.[1][2] The defining structural feature of this molecule is the meta-substitution of two thiourea groups on a central phenylene ring, resulting in a 120° angle between the two functional groups.[3] This "bent" geometry is a key differentiator from its ortho- and para-isomers and plays a significant role in its interaction with biological targets.[3] The thiourea functional group itself can exist in thione (C=S) and thiol (C-S) tautomeric forms, with the thione form being predominant in aqueous solutions.[3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₄S₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| CAS Number | 2591-01-7 | [3] |

| Physical Form | Solid | - |

| Melting Point | 211 °C | - |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 1,3-Phenylene-bis(2-thiourea). While experimental spectra for the parent compound are not widely published, data from closely related thiourea derivatives provide valuable insights into the expected spectral features.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenylene ring and the protons of the thiourea groups (-NH-CS-NH₂). In a related compound, 1,3-diphenyl-2-thiourea, the N-H protons appear as a singlet around 9.75 ppm in DMSO-d₆, with the aromatic protons resonating between 7.1 and 7.5 ppm.[4] For the unsubstituted thiourea protons, a broad signal around 7.2 ppm in DMSO-d₆ is anticipated.[3]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. A key signal is that of the thiocarbonyl carbon (C=S), which for thiourea itself appears at approximately 181.95 ppm in D₂O.[3] The chemical shifts of the aromatic carbons will also be present in the typical aromatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Phenylene-bis(2-thiourea) will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:[5]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=S stretching | 1200 - 1400 |

| C-N stretching | 1400 - 1600 |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for 1,3-Phenylene-bis(2-thiourea) is expected at m/z 226. Fragmentation of thiourea derivatives typically involves cleavage of the C-N and C=S bonds.[3]

Synthesis and Purification

Synthesis

A common synthetic route to 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a suitable thiocarbonyl transfer reagent.[3] An alternative method is the reaction of 1,3-phenylenediisothiocyanate with an amine. The following is a representative experimental protocol based on the synthesis of a related bis-thiourea derivative.[6]

Experimental Protocol: Synthesis of a 1,3-Phenylene-bis(thiourea) Derivative

-

Dissolve 1,3-phenylenediamine (1.00 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of the desired isothiocyanate (2.00 mmol) in 10 mL of DCM to the flask.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, a white precipitate will form.

-

Filter the precipitate and wash with cold DCM.

-

The isolated solid is the desired 1,3-phenylene-bis(thiourea) derivative.

Purification

Recrystallization is a standard method for the purification of 1,3-Phenylene-bis(2-thiourea).[3] The choice of solvent is critical and depends on the solubility profile of the compound. Ethanol, ether, and acetonitrile have been reported as suitable recrystallization solvents for bis-acyl-thiourea derivatives.[3]

Experimental Protocol: Recrystallization

-

Dissolve the crude 1,3-Phenylene-bis(2-thiourea) in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Biological Activity and Mechanism of Action

While the biological activity of the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented, a derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), has demonstrated potent anticancer activity.[7] This compound, referred to as 41J, is cytotoxic to multiple cancer cell lines at nanomolar concentrations.[7]

Inhibition of Microtubule Polymerization

The primary mechanism of action for the anticancer activity of 41J is the inhibition of microtubule polymerization.[7] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis). By disrupting microtubule dynamics, 41J induces mitotic arrest in the prometaphase stage of the cell cycle, ultimately leading to apoptotic cell death.[7]

Downstream Signaling Effects

The inhibition of microtubule polymerization triggers a cascade of downstream signaling events. The mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Prolonged activation of the SAC due to persistent microtubule disruption can lead to apoptosis.[8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[9] Furthermore, disruption of microtubule function has been shown to inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis.[10]

Applications in Drug Development

The potent cytotoxic effects and the ability to overcome drug resistance make derivatives of 1,3-Phenylene-bis(2-thiourea) promising lead compounds for the development of new anticancer therapies.[7] The unique bent structure conferred by the 1,3-phenylene linker appears to be favorable for interaction with biological targets.[3] Further research into structure-activity relationships (SAR) could lead to the design of even more potent and selective anticancer agents.

Conclusion

1,3-Phenylene-bis(2-thiourea) and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the field of oncology. The distinct structural features of the 1,3-phenylene scaffold, combined with the biological activity of the thiourea moieties, provide a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge on the chemical structure, properties, synthesis, and biological activity of this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the specific spectroscopic properties of the parent compound and detailed mechanistic studies of its derivatives will be crucial for advancing its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]

- 4. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. Stalling in mitosis and releasing the apoptotic brake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 1,3-Phenylene-bis(2-thiourea)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,3-Phenylene-bis(2-thiourea), a molecule of interest for researchers in chemistry and drug development.

Core Molecular Data

1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound containing two thiourea functional groups. These groups are positioned at the 1 and 3 (meta) positions of a benzene ring, conferring a specific spatial orientation that can be crucial for molecular interactions.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀N₄S₂ | [1][2][3] |

| Molecular Weight | 226.32 g/mol | [1][2][3] |

| CAS Number | 2591-01-7 | [1][2] |

| InChI Key | PZMVHTFOYWAHTK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 1,3-Phenylene-bis(2-thiourea) and its derivatives is a key area of study, leveraging established organic chemistry principles. The primary synthetic routes involve the reaction of aromatic diamines with sources of thiocarbonyl groups.

General Synthesis Protocol

A common and direct method for synthesizing 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with an appropriate thiocarbonyl transfer reagent.[1] A representative procedure, adapted from the synthesis of similar bis-thiourea compounds, is detailed below.

Reaction: 1,3-phenylenediamine with two equivalents of a thiocyanate source.

Materials:

-

1,3-phenylenediamine

-

Thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate)

-

Acid chloride (e.g., benzoyl chloride) or isothiocyanate reagent

-

Sodium hydroxide solution for hydrolysis (if using an acid chloride route)[5]

-

Ethanol for recrystallization[1]

Procedure (Isothiocyanate Route):

-

Dissolve 1,3-phenylenediamine (1.0 mmol) in 20 mL of dichloromethane (DCM).

-

Add a solution of the corresponding isothiocyanate (2.0 mmol) to the DCM solution.

-

Reflux the reaction mixture for a period of 24 to 28 hours.[4]

-

Monitor the reaction for the formation of a precipitate.

-

Upon completion, cool the mixture and filter the solid product.

-

Wash the precipitate with the solvent and dry it to obtain the crude product.[4]

Purification:

-

The crude 1,3-Phenylene-bis(2-thiourea) can be purified by recrystallization.

-

Ethanol is a commonly used solvent for recrystallizing bis-acyl-thiourea derivatives to achieve high purity.[1] Alternatively, solvents such as ether or acetonitrile may be effective.[1]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the compound. For 1,3-Phenylene-bis(2-thiourea), a molecular ion peak corresponding to its molecular weight of 226.32 g/mol would be expected.[1][2] Fragmentation patterns, often involving the cleavage of C-N and C=S bonds, provide additional structural information.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.

-

UV-Vis Spectroscopy: This method is particularly useful for studying the electronic transitions within the molecule and can be employed in binding studies with other molecules like DNA or metal ions.[1]

-

X-ray Crystallography: For a definitive determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard.[1]

Potential Applications and Biological Activity

Thiourea derivatives are a well-established class of organic compounds with diverse applications in medicine, agriculture, and coordination chemistry. They are known to exhibit a wide range of biological activities, including:

The biological activity of thiourea derivatives is often attributed to the ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with biological targets like proteins and enzymes.[10] While specific signaling pathways for 1,3-Phenylene-bis(2-thiourea) are not extensively detailed in the current literature, compounds with similar structures have been investigated for their potential to inhibit various enzymes and cellular processes.

Workflow Diagrams

To visualize the processes involved in the study of 1,3-Phenylene-bis(2-thiourea), the following diagrams illustrate the synthesis and a general workflow for biological screening.

Caption: Synthetic and purification workflow for 1,3-Phenylene-bis(2-thiourea).

Caption: General workflow for the biological screening of thiourea derivatives.

References

- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Phenylene-bis(2-thiourea) (CAS No. 2591-01-7). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents expected spectroscopic characteristics based on closely related analogues and general principles of spectroscopy. The provided experimental protocol is a representative method for the synthesis of such compounds.

Core Compound Information

| Property | Value |

| Chemical Name | 1,3-Phenylene-bis(2-thiourea) |

| Synonyms | 1,1'-(1,3-Phenylene)dithiourea |

| CAS Number | 2591-01-7[1][2] |

| Molecular Formula | C₈H₁₀N₄S₂[1] |

| Molecular Weight | 226.32 g/mol [1] |

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for 1,3-Phenylene-bis(2-thiourea). This data is compiled from typical values for the functional groups present and from experimental data reported for analogous compounds, such as 1,3-diphenyl-2-thiourea and other thiourea derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within 1,3-Phenylene-bis(2-thiourea). The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 3100-3400 | N-H Stretching | Strong, Broad | The broadness is indicative of hydrogen bonding. In similar compounds, these stretches appear around 3165-3226 cm⁻¹.[3] |

| 3000-3100 | Aromatic C-H Stretching | Medium-Weak | Characteristic of the benzene ring. |

| ~1600 | N-H Bending | Medium | Often coupled with C-N stretching vibrations. |

| 1400-1600 | C-N Stretching | Medium-Strong | Indicates the partial double bond character of the C-N bond in the thiourea moiety. |

| 600-800 | C=S Stretching | Medium | This is a key diagnostic band for the thiourea group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] The expected chemical shifts are presented for both proton (¹H) and carbon-13 (¹³C) NMR in a common deuterated solvent like DMSO-d₆.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.0 | Singlet | 2H | N-H (Thiourea) | In 1,3-diphenyl-2-thiourea, the N-H proton appears at 9.75 ppm in DMSO-d₆.[4] |

| ~7.0 - 7.5 | Multiplet | 4H | Aromatic C-H | The protons on the 1,3-substituted benzene ring. The exact splitting pattern will depend on the specific coupling constants. |

| ~7.0 (broad) | Singlet | 4H | -NH₂ (Thiourea) | For thiourea itself, a broad signal for the amine protons is observed around 7.2 ppm in DMSO-d₆.[4] |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~180 | C=S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded. In thiourea, it resonates at approximately 181.95 ppm.[4] |

| ~140 | Aromatic C (C-N) | The aromatic carbons directly attached to the nitrogen atoms. |

| 120-130 | Aromatic C-H | The protonated carbons of the benzene ring. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to study electronic transitions and can be employed to monitor interactions with other molecules, such as metal ions or biological macromolecules.[4]

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~240-280 | Not Reported | Ethanol/DMSO | π → π* |

Experimental Protocols

The synthesis of 1,3-Phenylene-bis(2-thiourea) can be achieved through the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent. A general and effective method involves the use of an isothiocyanate or a reagent that generates it in situ.

Synthesis of 1,3-Phenylene-bis(2-thiourea)

Materials:

-

1,3-Phenylenediamine

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Formation of the Diamine Salt: Dissolve 1,3-phenylenediamine in a mixture of water and hydrochloric acid with heating to form the corresponding dihydrochloride salt.

-

Reaction with Thiocyanate: To the cooled solution of the diamine salt, add a stoichiometric amount of ammonium thiocyanate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. A procedure for a similar synthesis involving 1-naphthyl isothiocyanate and 1,3-phenylenediamine in dichloromethane was refluxed for 24 hours.[5]

-

Isolation of the Product: Upon completion of the reaction, cool the mixture. The product, 1,3-Phenylene-bis(2-thiourea), will precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1,3-Phenylene-bis(2-thiourea).

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 [sigmaaldrich.com]

- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,3-Phenylene-bis(2-thiourea)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-Phenylene-bis(2-thiourea), a molecule of interest in coordination chemistry and drug development. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide presents representative data and methodologies based on closely related bis-thiourea analogues and established principles of NMR spectroscopy. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of novel thiourea derivatives.

Molecular Structure and NMR-Active Nuclei

1,3-Phenylene-bis(2-thiourea) possesses a symmetrical structure with a central benzene ring substituted at the 1 and 3 positions with thiourea functional groups. The key NMR-active nuclei for structural elucidation are ¹H (protons) and ¹³C (carbon-13).

FT-IR spectrum analysis of thiourea derivatives

An In-depth Technical Guide to FT-IR Spectrum Analysis of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the structural elucidation of thiourea derivatives. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activity is often intrinsically linked to their molecular structure, making robust analytical characterization essential. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups and understanding the vibrational characteristics of these molecules.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. The primary vibrational modes include stretching (a change in inter-atomic distance) and bending (a change in bond angle).

An FT-IR spectrometer measures the intensity of absorbed radiation as a function of frequency (typically expressed as wavenumbers, cm⁻¹). The resulting spectrum is a unique fingerprint of the molecule, where specific peaks correspond to the vibrations of its functional groups. For thiourea derivatives, this allows for the precise identification of the thiocarbonyl (C=S), amine (N-H), and carbon-nitrogen (C-N) groups, among others.

Characteristic FT-IR Absorption Bands of Thiourea and its Derivatives

The interpretation of an FT-IR spectrum of a thiourea derivative involves the assignment of observed absorption bands to specific molecular vibrations. While the exact position of a peak can be influenced by the molecular environment, substitution, and hydrogen bonding, the characteristic ranges for key functional groups are well-established.

The vibrational spectrum of thiourea is complex due to the potential for coupling between different modes. The thioamide group, in particular, gives rise to several characteristic bands that are composites of C=S and C-N stretching and N-H bending vibrations.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3100 - 3400 | Symmetric and asymmetric stretching vibrations of the N-H bonds in the NH₂ or NHR groups. The presence of multiple peaks in this region can indicate different types of NH₂ groups or tautomeric forms.[1][2] Broadening of these bands often suggests intermolecular hydrogen bonding. |

| N-H Bending | 1580 - 1650 | This absorption is primarily due to the scissoring motion of the NH₂ group.[2][3][4] It is often observed as a sharp peak. |

| Thioamide I Band (C=N Stretching) | 1450 - 1585 | This band arises from a combination of C-N stretching and N-H bending vibrations. A sharp peak around 1585 cm⁻¹ can be attributed to the thioamide asymmetric stretching vibration.[1] In some derivatives, this band is found near 1464-1428 cm⁻¹.[2] |

| Thioamide II Band (C-N Stretching) | 1250 - 1420 | Primarily associated with C-N stretching coupled with N-H bending. For thiourea, asymmetric C-N stretching vibrations are observed around 1464 cm⁻¹.[2] |

| Thioamide III Band (C=S Stretching) | 1000 - 1200 | This band has a significant contribution from C=S stretching, often coupled with C-N stretching. A broad band around 1088 cm⁻¹ is characteristic.[1][2] |

| Thioamide IV Band (C=S Bending) | 600 - 800 | This band is primarily due to the C=S stretching and bending vibration. Peaks around 730 cm⁻¹ are frequently assigned to this mode.[1][2][4] For some derivatives, C=S asymmetric and symmetric stretching can be seen at 752 and 620 cm⁻¹, respectively.[3] |

| N-C-N Bending | ~490 - 630 | Bending vibrations of the core N-C-N structure of the thiourea moiety. Absorptions at 626 and 487 cm⁻¹ can be correlated with NCN asymmetric bending vibrations.[2] |

| S-H Bending | ~729 | In cases where tautomerization to a thiol form occurs, a sharp peak may be assigned to the S-H bending vibration.[1] |

Experimental Protocol: FT-IR Analysis of Solid Thiourea Derivatives

This section details a standard methodology for the analysis of solid thiourea derivatives using the KBr (potassium bromide) pellet technique.

1. Materials and Equipment

-

Thiourea derivative sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum, Bruker Vertex)

-

Spatula and weighing balance

2. Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the KBr powder and the thiourea derivative sample are completely dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).

-

Weighing: Weigh approximately 1-2 mg of the thiourea derivative sample and 100-200 mg of dry KBr powder. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[5]

-

Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[5] The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[5]

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed to form a uniform layer.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks.

-

3. Data Acquisition

-

Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's sample compartment.

-

Scan Parameters: Record the spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1][2][4] A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

4. Data Interpretation

-

Peak Identification: Identify the major absorption bands in the spectrum.

-

Correlation: Correlate the wavenumbers of the observed peaks with the characteristic vibrational frequencies of functional groups as detailed in the table above.

-

Structural Confirmation: The presence of characteristic peaks for N-H, C=S, and C-N vibrations, along with bands corresponding to any substituents, confirms the structure of the thiourea derivative.

Visualization of Concepts and Workflows

To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the structure-spectrum relationship for thiourea derivatives.

Caption: Experimental workflow for FT-IR analysis of thiourea derivatives.

Caption: Correlation between thiourea functional groups and FT-IR regions.

References

An In-depth Technical Guide on the Crystal Structure of 1,3-Phenylene-bis(2-thiourea) and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential polymorphism of 1,3-Phenylene-bis(2-thiourea). While specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) is not publicly available in the searched literature, this guide outlines the established experimental protocols for its synthesis and characterization. Furthermore, it details the crystallographic analysis of a closely related analogue, 1,3-bis(2-chlorophenyl)thiourea, to illustrate the principles of its solid-state structure and polymorphism.

Synthesis and Crystallization

The synthesis of 1,3-Phenylene-bis(2-thiourea) typically commences with 1,3-phenylenediamine as the starting material.[1] A common synthetic route involves the reaction of the diamine with a suitable thiocarbonyl transfer reagent.[1] The reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst, are critical for optimizing the yield and purity of the final product.[1]

Experimental Protocol: General Synthesis of 1,3-Phenylene-bis(2-thiourea)

A generalized protocol for the synthesis of 1,3-Phenylene-bis(2-thiourea) is as follows:

-

Reaction Setup: A solution of 1,3-phenylenediamine is prepared in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask equipped with a stirrer and a reflux condenser.

-

Reagent Addition: An appropriate thiocarbonyl transfer reagent, such as thiophosgene or an isothiocyanate precursor, is added dropwise to the stirred solution of the diamine. The reaction is often carried out in the presence of a base to neutralize any acidic byproducts.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, ether, or acetonitrile, to yield the purified 1,3-Phenylene-bis(2-thiourea).[1]

The workflow for the synthesis and characterization of 1,3-Phenylene-bis(2-thiourea) is depicted in the following diagram:

Structural Elucidation and Polymorphism: A Case Study of 1,3-Bis(2-chlorophenyl)thiourea

Due to the lack of specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) in the reviewed literature, this section will focus on the well-documented polymorphism of a related compound, 1,3-bis(2-chlorophenyl)thiourea, to exemplify the principles of crystal structure analysis and polymorphism in bis-thiourea derivatives. This compound is known to exist in at least two polymorphic forms: an orthorhombic form and a monoclinic form.[3]

The existence of polymorphism is a critical consideration in drug development, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Symmetrically substituted thiourea derivatives are known to be prone to polymorphism due to the flexibility of the C-N bond.[4]

2.1. Crystallographic Data of 1,3-Bis(2-chlorophenyl)thiourea Polymorphs

The crystallographic data for the monoclinic polymorph of 1,3-bis(2-chlorophenyl)thiourea is summarized in the table below.

| Parameter | Monoclinic Polymorph of 1,3-Bis(2-chlorophenyl)thiourea[3] |

| Chemical Formula | C₁₃H₁₀Cl₂N₂S |

| Formula Weight ( g/mol ) | 297.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.9999(3) |

| b (Å) | 14.6811(3) |

| c (Å) | 8.0806(2) |

| β (°) | 109.509(1) |

| Volume (ų) | 1341.84(5) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.62 |

2.2. Conformational Differences Between Polymorphs

The primary structural difference between the monoclinic and the previously reported orthorhombic polymorph of 1,3-bis(2-chlorophenyl)thiourea lies in the conformation of the thiourea moiety.[3] In the monoclinic form, the N-H atoms are in a syn conformation relative to each other.[3] In contrast, the orthorhombic form exhibits an anti disposition of the N-H atoms.[3] This conformational difference significantly impacts the intermolecular interactions and the resulting crystal packing.

The logical relationship between conformational changes and resulting crystal packing is illustrated below:

In the monoclinic polymorph, the syn conformation facilitates the formation of zigzag chains along the c-axis via N-H···S hydrogen bonds.[3] These chains are further connected into layers through C-H···Cl interactions.[3] Conversely, the anti orientation in the orthorhombic form allows for the formation of eight-membered {···HNCS}₂ synthons, which are common supramolecular motifs in thiourea chemistry.[3]

Experimental Protocols for Structural Analysis

The determination of the crystal structure of a compound like 1,3-Phenylene-bis(2-thiourea) or its polymorphs involves a series of well-defined experimental steps.

3.1. Single Crystal X-ray Diffraction (SC-XRD)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected at a specific temperature, often a low temperature like 100 K to minimize thermal vibrations.[3] A monochromatic X-ray source, such as Mo Kα radiation, is used.[3]

-

Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.[3]

3.2. Spectroscopic Characterization

Various spectroscopic techniques are employed to characterize the synthesized compound and to complement the crystallographic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For thiourea derivatives, characteristic vibrational bands for N-H, C-N, and C=S bonds can be observed.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

While the specific crystal structure of 1,3-Phenylene-bis(2-thiourea) and its potential polymorphs remain to be fully elucidated and reported in the public domain, this guide provides the essential theoretical and practical framework for such an investigation. The synthesis and characterization protocols are well-established for this class of compounds. The detailed analysis of the polymorphic behavior of the closely related 1,3-bis(2-chlorophenyl)thiourea serves as a valuable case study, highlighting the subtle conformational changes that can lead to different crystal packing arrangements. For researchers in drug development and materials science, a thorough understanding of these principles is crucial for controlling the solid-state properties of thiourea-based compounds.

References

- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]

Unveiling the Electronic Landscape and Tautomeric Behavior of Thiourea Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties and tautomeric forms of thiourea compounds, catering to researchers, scientists, and professionals in drug development. This document delves into the fundamental principles governing the thione-thiol equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Thiourea and its Tautomerism

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analogue of urea where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical and electronic properties, making thiourea and its derivatives valuable scaffolds in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][3]

A key feature of thiourea is its existence in two tautomeric forms: the thione and the thiol (or isothiourea) forms.[2] The thione form is generally more stable and predominates in aqueous solutions.[2] The equilibrium between these two forms is crucial as it influences the compound's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[4]

Electronic Properties of Thiourea Tautomers

The electronic characteristics of thiourea tautomers have been extensively studied using computational methods like Density Functional Theory (DFT) and Hartree-Fock. These studies provide valuable insights into the geometry, stability, and reactivity of the different forms.

Molecular Geometry

Computational analyses have determined the bond lengths and angles of the thione and thiol tautomers with high precision. These parameters are critical for understanding the molecule's three-dimensional structure and its interaction with other molecules.

| Parameter | Thione Tautomer | Thiol Tautomer | Source(s) |

| Bond Lengths (Å) | |||

| C=S | 1.686 | - | [5] |

| C-N | ~1.35 | ~1.30 (C=N), ~1.37 (C-N) | [4][6] |

| C-S (in thiol) | - | ~1.77 | [4] |

| S-H (in thiol) | - | ~1.35 | [4] |

| Bond Angles (°) | |||

| N-C-N | ~117 | ~115 | [4][6] |

| N-C-S | ~121.5 | ~125 (N-C=S), ~110 (N-C-S) | [4][6] |

| C-S-H (in thiol) | - | ~97 | [4] |

Tautomer Stability and Energetics

The relative stability of the thione and thiol tautomers is a key determinant of their population in a given environment. Computational studies consistently show that the thione form is energetically more favorable.

| Parameter | Value | Method | Source(s) |

| Relative Energy (Thiol vs. Thione) | 62.5 kJ mol⁻¹ higher | MP2/6-311++G(2d,p) | [2] |

| Dipole Moment (Thione) | 3.817 Debye | B3LYP/6-311++G(d,p) | [5] |

| HOMO Energy (Thione) | -5.793 eV | B3LYP/6-311++G(d,p) | [5] |

| LUMO Energy (Thione) | -1.232 eV | B3LYP/6-311++G(d,p) | [5] |

| Energy Gap (Thione) | 4.561 eV | B3LYP/6-311++G(d,p) | [5] |

Experimental Protocols for Characterization

The study of thiourea compounds and their tautomeric forms relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives and studying the tautomeric equilibrium in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the thiourea compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For enantiodiscrimination studies, a chiral solvating agent and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added.[7][8]

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to confirm the molecular structure.

-

For tautomerism studies, compare the spectra obtained under different conditions (e.g., solvent, temperature) to identify signals corresponding to each tautomer and determine their relative populations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions in thiourea compounds and can be employed to monitor changes in the tautomeric equilibrium.

Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range for scanning (typically 200-800 nm).[12]

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Record the baseline spectrum with the solvent-filled cuvettes.

-

Record the UV-Vis spectrum of the thiourea solution. Thiourea typically exhibits absorption maxima around 196 nm and 236 nm.[13]

-

For titration studies, incrementally add the titrant to the sample cuvette and record the spectrum after each addition.[11]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Changes in the position or intensity of the absorption bands upon varying conditions (e.g., solvent polarity, addition of other species) can indicate a shift in the tautomeric equilibrium or complex formation.[10]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of thiourea derivatives, which can be used to infer the presence of different tautomers.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the thiourea compound in a volatile solvent such as methanol.[14]

-

Instrument Setup:

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be separated from the solvent and other impurities before entering the mass spectrometer.

-

Acquire the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions.

-

-

Data Analysis:

-

Analyze the fragmentation pattern. Specific fragment ions may be characteristic of a particular tautomer.[14][15] For example, the loss of SH may be indicative of the thiol form, while fragments containing the C=S bond suggest the thione form.

-

It is important to note that ionization in the mass spectrometer can potentially affect the tautomeric equilibrium.[15]

-

Biological Significance and Experimental Workflows

Thiourea derivatives are of significant interest in drug discovery due to their diverse biological activities. Understanding their mechanism of action and having a systematic approach to their synthesis and screening is crucial.

Signaling Pathway: Inhibition of Fatty Acid Desaturase in Mycobacterium tuberculosis

The thiourea drug isoxyl has been shown to be an effective anti-tuberculosis agent. Its mechanism of action involves the inhibition of the Δ⁹-stearoyl desaturase (DesA3), an enzyme essential for the synthesis of oleic acid, a key component of the bacterial cell membrane.[16]

Caption: Mechanism of action of the thiourea drug Isoxyl.

General Workflow for Thiourea Compound Synthesis and Screening

The discovery of new bioactive thiourea derivatives typically follows a structured workflow, from initial design and synthesis to biological evaluation.

Caption: General workflow for the synthesis and screening of thiourea derivatives.

Conclusion

Thiourea and its derivatives represent a versatile class of compounds with significant potential in drug discovery and other scientific fields. A thorough understanding of their electronic properties and tautomeric behavior is paramount for the rational design of new molecules with desired functionalities. The experimental and computational methods outlined in this guide provide a robust framework for researchers to explore the rich chemistry of thiourea compounds.

References

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 12. jetir.org [jetir.org]

- 13. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 14. tsijournals.com [tsijournals.com]

- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 16. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Implications of 1,3-Substitution on the Phenylene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern on a phenylene ring profoundly influences a molecule's three-dimensional geometry, which in turn dictates its pharmacological activity. While the stereochemical consequences of ortho-substitution, leading to atropisomerism in biaryls, are well-documented, the more subtle implications of 1,3- (or meta-) substitution are also of critical importance in drug design and development. This technical guide provides a comprehensive overview of the stereochemical principles arising from 1,3-substitution on a phenylene ring, with a focus on conformational restriction and the emergence of axial chirality. We present quantitative data on rotational energy barriers, detailed experimental protocols for the synthesis and stereochemical analysis of such compounds, and discuss the implications for biological activity, particularly in the context of kinase and G-protein coupled receptor (GPCR) modulators.

Introduction: The Stereochemical Landscape of 1,3-Substituted Phenylene Rings

The 1,3-substitution pattern on a phenylene ring introduces unique stereochemical features that can be harnessed to optimize the efficacy and selectivity of drug candidates. Unlike the direct steric clash often observed in ortho-substituted systems, the interactions in 1,3-disubstituted benzenes are more nuanced, yet can lead to significant conformational preferences and, in cases of sufficient steric hindrance, to atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers.[1][2]

The key stereochemical implications of 1,3-substitution include:

-

Conformational Restriction: The presence of substituents at the 1 and 3 positions can limit the rotational freedom of these groups, leading to a preferred conformation of the molecule. This pre-organization can be advantageous for binding to a biological target by reducing the entropic penalty of binding.

-

Axial Chirality: When the substituents at the 1 and 3 positions are sufficiently bulky and different from their neighboring groups, rotation around the single bonds connecting them to the phenylene ring can be hindered to the point of generating stable atropisomers. This introduces a chiral axis to the molecule, and the individual atropisomers can exhibit distinct pharmacological profiles.[1][3]

-

Modulation of Physicochemical Properties: The spatial arrangement of substituents in a 1,3-disubstituted pattern can influence a molecule's polarity, solubility, and metabolic stability, all of which are critical parameters in drug development.

The study of these stereochemical phenomena is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Quantitative Analysis of Rotational Energy Barriers

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance for rotation around the chiral axis. While direct experimental data for atropisomerism arising solely from a 1,3-substituted phenylene core is less common than for ortho-substituted biaryls, the principles are transferable. The rotational barriers in analogous systems, such as meta-substituted N-aryl amides and biaryls, provide valuable insights.

The magnitude of the rotational barrier is influenced by several factors:

-

Steric Bulk of Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.

-

Electronic Effects: Electron-withdrawing or -donating groups can influence bond lengths and strengths, thereby affecting the rotational barrier.[4][5]

-

Buttressing Effects: Substituents adjacent to the groups involved in the restricted rotation can further increase the steric hindrance and raise the rotational barrier.[6]

The following tables summarize representative rotational barriers in systems analogous to 1,3-substituted phenylene derivatives.

Table 1: Rotational Barriers (ΔG‡) in Substituted N-Aryl Amides and Related Systems

| Compound Class | Substituents | Rotational Barrier (kcal/mol) | Method | Reference |

| N-Aryl Amides | ortho-Chloro | Increased barrier vs. unsubstituted | Dynamic NMR | [7] |

| N-Arylsulphenyl-N-benzylurethanes | Varied X on C6H4 | N-S barrier increases with electron-withdrawing X | Dynamic NMR | [3] |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | - | Amide: 16.4, Enamine: 18.6 | Dynamic NMR | [8] |

| N,N-dimethylacetamide | - | ~17-20 | Dynamic NMR | [9] |

| t-butyl N-methyl-N-aryl carbamates | Varied aryl substituents | Electron-donating groups increase barrier | Dynamic NMR | [5] |

Table 2: Rotational Barriers (ΔG‡) in Substituted Biphenyls (for comparison)

| Compound Class | Substituents | Rotational Barrier (kcal/mol) | Method | Reference |

| Biphenyls with single ortho-substituent | Varied | Up to 15.4 | Dynamic NMR | [6] |

| 2,2'-disubstituted biphenyls | Varied | 10 - 35 | Dynamic NMR | [6] |

| Substituted Biphenyls | Varied | 7.4 - 44 | DFT Calculations | [10] |

Experimental Protocols

The synthesis and stereochemical analysis of molecules with a 1,3-substituted phenylene core require specialized experimental techniques.

Synthesis of 1,3-Disubstituted and 1,3,5-Trisubstituted Benzenes

The synthesis of these compounds often involves electrophilic aromatic substitution reactions where the directing effects of the substituents are crucial.[11][12]

General Protocol for the Synthesis of a 1,3-Disubstituted Benzene:

-

Starting Material: Begin with a monosubstituted benzene derivative where the substituent is a meta-director (e.g., nitro, carbonyl, cyano).[12]

-

Electrophilic Aromatic Substitution: Perform a second substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) under appropriate conditions. The incoming electrophile will be directed to the meta position.

-

Purification: The desired 1,3-disubstituted product is purified from the reaction mixture, typically by column chromatography.

-

Further Modification (if necessary): The substituents can be further modified to achieve the desired final compound. For example, a nitro group can be reduced to an amine.[13]

A divergent synthesis approach starting from a polysubstituted benzene, such as 2,3,5-triiodobenzoic acid, can also be employed to generate a variety of 1,3,5-trisubstituted benzenes.[14][15]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of atropisomers is most commonly achieved using chiral HPLC.[16][17] The choice of the chiral stationary phase (CSP) is critical for a successful separation.

General Protocol for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns.[18]

-

Mobile Phase Optimization:

-

Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). Additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be required.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). Inclusion complexing with cyclodextrin-based CSPs is a common mechanism in this mode.[19]

-

-

Parameter Optimization: Optimize the flow rate, column temperature, and injection volume to achieve the best resolution and peak shape.

-

Detection: Use a UV detector at a wavelength where the analyte absorbs strongly.

Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the rotational energy barriers of atropisomers.[1][9] The method involves monitoring the changes in the NMR spectrum of a sample as a function of temperature.

General Protocol for DNMR Analysis:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).

-

Low-Temperature Spectrum: Record the NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this temperature, distinct signals for the two atropisomers will be observed.

-

High-Temperature Spectrum: Record the NMR spectrum at a high temperature where the rotation is fast. The signals for the two atropisomers will coalesce into a single, averaged signal.

-

Coalescence Temperature (Tc) Determination: Gradually increase the temperature and record spectra at different intervals to determine the coalescence temperature (the temperature at which the two distinct signals merge into a single broad peak).

-

Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature using the Eyring equation. More advanced lineshape analysis can also be performed for more accurate determination.[20]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and stereochemical analysis of 1,3-disubstituted phenylene derivatives.

Caption: Energy profile for conformational restriction and atropisomerism in a 1,3-disubstituted phenylene system.

Biological Implications and Drug Development

The defined three-dimensional structure imposed by 1,3-substitution on a phenylene ring has profound implications for a molecule's interaction with biological targets.

Kinase Inhibitors

Many kinase inhibitors feature a 1,3-disubstituted phenylene ring as a central scaffold.[21][22] The specific conformation adopted by the molecule is often crucial for its binding to the ATP-binding pocket of the kinase. Atropisomerism in this context can lead to significant differences in potency and selectivity between the two isomers. For example, one atropisomer may fit perfectly into the binding site, while the other may clash with amino acid residues, rendering it inactive. The conformational rigidity imparted by the 1,3-substitution pattern can also enhance binding affinity by pre-organizing the molecule in its bioactive conformation.

Caption: Schematic of kinase inhibition by a conformationally restricted 1,3-disubstituted phenyl-containing molecule.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are another important class of drug targets where the stereochemistry of ligands is critical for their activity.[23][24] The binding pockets of GPCRs are often complex and have specific steric and electronic requirements. The well-defined spatial orientation of substituents on a 1,3-disubstituted phenylene ring can enable selective interactions with residues in the binding pocket, leading to high-affinity and selective ligands. The ability to synthesize and test individual atropisomers can be a powerful tool in the development of GPCR modulators with improved therapeutic profiles and reduced off-target effects.

Conclusion

The stereochemical implications of 1,3-substitution on the phenylene ring are a vital consideration in modern drug discovery. The conformational restriction and potential for atropisomerism offered by this substitution pattern provide a powerful means to fine-tune the three-dimensional structure of a molecule, thereby enhancing its potency, selectivity, and overall pharmacological properties. A thorough understanding of the principles of conformational analysis, coupled with the application of specialized experimental techniques such as chiral HPLC and dynamic NMR, is essential for the successful design and development of novel therapeutics that incorporate the 1,3-disubstituted phenylene scaffold. As our ability to predict and control stereochemistry continues to advance, the strategic use of 1,3-substitution will undoubtedly play an increasingly important role in the creation of the next generation of medicines.

References

- 1. chemistry.montana.edu [chemistry.montana.edu]

- 2. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barriers to rotation about the amide (N–CO) and sulphenamide (N–S) bonds in methyl N-arylsulphenyl-N-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. www3.nd.edu [www3.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 8. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. [PDF] Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes | Semantic Scholar [semanticscholar.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Directive Influence of the Functional Group in Mono Substituted Benzene [unacademy.com]

- 13. Meta Substitution on Activated Aromatic Ring - Chemistry Steps [chemistrysteps.com]

- 14. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. hplc.today [hplc.today]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous aromatic and bis-thiourea derivatives to infer its likely thermal properties. The document covers probable thermal decomposition pathways, presents thermal analysis data from related compounds in structured tables, and outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing a foundational understanding and a practical framework for the thermal analysis of 1,3-Phenylene-bis(2-thiourea) and related compounds.

Introduction

1,3-Phenylene-bis(2-thiourea) is a molecule of significant interest in medicinal chemistry and materials science due to the presence of two reactive thiourea moieties linked by a phenyl group. The thiourea functional group is known for its diverse biological activities and its ability to form stable complexes with metal ions. The thermal stability of such compounds is a critical parameter, influencing their shelf-life, processing conditions, and suitability for various applications, including drug formulation and the synthesis of advanced materials. Understanding the decomposition behavior is crucial for ensuring the safety, efficacy, and reliability of products containing this molecule.

This guide addresses the thermal properties of 1,3-Phenylene-bis(2-thiourea), focusing on its stability under thermal stress and its decomposition profile. While direct experimental data for this specific compound is scarce, this document provides a robust predictive analysis based on the well-documented behavior of similar thiourea derivatives.

Predicted Thermal Decomposition Pathway

The thermal decomposition of thiourea and its derivatives is a complex process that can proceed through various reaction pathways, largely dependent on the molecular structure and the experimental conditions. For 1,3-Phenylene-bis(2-thiourea), the decomposition is expected to initiate at the thiourea moieties.

A plausible decomposition pathway for a generic aromatic thiourea is initiated by the tautomerization of the thiourea group to its thiol form. This is often followed by the elimination of hydrogen sulfide (H₂S) or the formation of isothiocyanate intermediates. In the case of 1,3-Phenylene-bis(2-thiourea), the presence of two thiourea groups may lead to intramolecular reactions or polymerization at elevated temperatures. The central phenylene ring is expected to be relatively stable and may remain intact or undergo fragmentation at much higher temperatures.

The gaseous byproducts of thiourea decomposition commonly include ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂). The solid residue can consist of more complex nitrogen and sulfur-containing organic compounds or, at very high temperatures in an inert atmosphere, a carbonaceous char.

Solubility Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common laboratory solvents. The guide includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a visual representation of the experimental workflow, and a structured table for systematic data presentation. This information is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to generate reliable and comparable solubility data for 1,3-Phenylene-bis(2-thiourea), a crucial parameter for its application and development.

Introduction

1,3-Phenylene-bis(2-thiourea) is a bifunctional organic compound characterized by a central phenylene ring substituted with two thiourea moieties at the meta-positions. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S) in the thiourea groups suggests the potential for complex solubility behavior, which is highly dependent on the nature of the solvent. Understanding the solubility of this compound is paramount for a variety of applications, including its use as a precursor in organic synthesis, a ligand in coordination chemistry, and a potential candidate in drug discovery.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol is a generalized procedure based on the principles of the shake-flask method, a widely recognized technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4][5][6]

2.1. Materials and Equipment

-

1,3-Phenylene-bis(2-thiourea) (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC))

2.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1,3-Phenylene-bis(2-thiourea) and transfer it to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Determine the concentration of 1,3-Phenylene-bis(2-thiourea) in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,3-Phenylene-bis(2-thiourea) in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

2.3. Data Reporting

For each solvent, the solubility should be reported as the average of at least three independent measurements, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Data Presentation: Solubility of 1,3-Phenylene-bis(2-thiourea)

The following table provides a structured template for reporting experimentally determined solubility data for 1,3-Phenylene-bis(2-thiourea) in a range of common solvents at a specified temperature.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Protic Solvents | Water | ||||

| Methanol | |||||

| Ethanol | |||||

| Aprotic Polar Solvents | Acetone | ||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Aprotic Nonpolar Solvents | Dichloromethane | ||||

| Ethyl Acetate | |||||

| Diethyl Ether | |||||

| Toluene | |||||

| Hexane |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,3-Phenylene-bis(2-thiourea) using the shake-flask method.

References

Coordination Chemistry of 1,3-Phenylene-bis(2-thiourea) with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the versatile ligand 1,3-Phenylene-bis(2-thiourea) with various metal ions. Drawing upon established principles and data from closely related thiourea derivatives, this document outlines the synthesis, characterization, and potential applications of the resulting metal complexes, with a particular focus on aspects relevant to drug development.

Introduction to 1,3-Phenylene-bis(2-thiourea)

1,3-Phenylene-bis(2-thiourea) is a multidentate ligand featuring two thiourea moieties attached to a benzene ring at the 1 and 3 positions. The presence of both soft sulfur and hard nitrogen donor atoms imparts a rich and varied coordination behavior, allowing it to form stable complexes with a wide range of transition metals.[1] The "bent" geometry of the 1,3-phenylene spacer influences the spatial arrangement of the coordinating groups, making it a unique building block for discrete metal complexes and coordination polymers.[2]